Fingolimod phosphate
Overview
Description
Fingolimod phosphate is a primary amino compound that is fingolimod in which one of the hydroxy groups has been converted into its dihydrogen phosphate derivative . It is the active metabolite of fingolimod and has a role as an antineoplastic agent, an immunosuppressive agent, and a sphingosine-1-phosphate receptor agonist .
Synthesis Analysis
A practical six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated . An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step .Molecular Structure Analysis
Fingolimod phosphate has a molecular formula of C19H34NO5P and a molecular weight of 387.5 g/mol . Its IUPAC name is [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate .Chemical Reactions Analysis
Fingolimod’s therapeutic activity requires phosphorylation in vivo by sphingosine kinases to form the active moiety fingolimod phosphate . Fingolimod phosphate binds to lymphocytic S1P1 receptors, causing internalization and degradation of the receptors .Physical And Chemical Properties Analysis
Fingolimod phosphate is a monoalkyl phosphate, a primary amino compound, and a primary alcohol . It is functionally related to a fingolimod .Scientific Research Applications
Multiple Sclerosis Treatment : Fingolimod is known for its effectiveness in reducing relapse rates and slowing the progression of neurological disability in patients with relapsing-remitting multiple sclerosis. It acts by reducing autoaggressive lymphocyte infiltration into the central nervous system, potentially reducing neurodegenerative processes and promoting myelin preservation and repair (Volpi et al., 2019); (Scott, 2011); (Chun & Hartung, 2010); (Groves, Kihara, & Chun, 2013).
Cerebral Ischemia and Stroke : Fingolimod has demonstrated protective effects in rodent models of cerebral ischemia and is shown to improve neurological outcomes and reduce the risk of hemorrhagic transformation in a mouse model of thromboembolic stroke (Campos et al., 2013); (Wei et al., 2011).
Neuroinflammation Regulation : It also exhibits effects on neuroinflammation, specifically through the regulation of astroglial glutamate transporters in a model of multiple sclerosis (Lee et al., 2017).
Cardiovascular System Impacts : Fingolimod affects the cardiovascular system by down-regulating S1P receptors, which are expressed differently across various tissues. This has implications for its use in cardiac and vascular health (Camm et al., 2014).
Comparative Studies : Studies have compared oral fingolimod with intramuscular interferon beta-1a, showing superior efficacy of fingolimod in reducing relapse rates and improving MRI outcomes in patients with multiple sclerosis (Cohen et al., 2010).
Gene Expression and Immunological Impact : Fingolimod treatment in multiple sclerosis patients affects gene expression in different immune cell subsets, influencing lymphocyte subpopulations and potentially identifying biomarkers to predict clinical response to the drug (Angerer et al., 2018); (Moreno-Torres et al., 2018).
Potential New Indications : Fingolimod's neuroprotective effects may open the way for future indications, such as treatment for stroke and Alzheimer's disease (Ayzenberg, Hoepner, & Kleiter, 2016).
Cardioprotective Effects : Its treatment during acute myocardial infarction has shown to reduce infarct size, improve systolic left ventricular function, and mitigate post-myocardial infarction left ventricular remodeling (Santos-Gallego et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWQGGENFBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432703 | |
Record name | FTY720 (R)-Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fingolimod phosphate | |
CAS RN |
402616-23-3 | |
Record name | FTY720 (R)-Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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